DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE

Description

Nomenclature and Synonyms

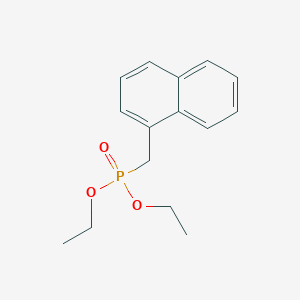

The systematic naming and identification of a chemical compound are crucial for scientific communication. DENMP is identified by various names and registry numbers across different chemical databases. Its chemical formula is C15H19O3P. echemi.com The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is diethyl (naphthalen-1-ylmethyl)phosphonate. The most common identifier is its CAS Registry Number, which is 53575-08-9. echemi.comalfa-chemistry.com

Additional synonyms and identifiers for DENMP are listed below:

| Identifier Type | Identifier |

| IUPAC Name | diethyl (naphthalen-1-ylmethyl)phosphonate |

| CAS Number | 53575-08-9 echemi.comalfa-chemistry.com |

| Synonyms | Diethyl P-(1-naphthalenylmethyl)phosphonate echemi.com |

| 1-(Diethoxyphosphorylmethyl)naphthalene echemi.comalfa-chemistry.com | |

| Phosphonic acid, P-(1-naphthalenylmethyl)-, diethyl ester echemi.com | |

| (1-Naphthylmethyl)phosphonic acid diethyl ester chemicalbook.com | |

| Diethyl (1-naphtylmethyl)phosphonate chemicalbook.com |

General Classification within Organophosphorus Chemistry

Organophosphorus chemistry is a major branch of organic chemistry that studies compounds containing carbon-phosphorus bonds. chemeurope.com These compounds are classified based on the oxidation state of the phosphorus atom and the nature of the substituents attached to it. wikipedia.org Phosphorus, being in group 15 of the periodic table, shares similarities with nitrogen in its chemical behavior. wikipedia.org Organophosphorus compounds are broadly categorized, with phosphorus(V) and phosphorus(III) derivatives being the most predominant classes. wikipedia.org

Phosphonate (B1237965) Classifications

DENMP is classified as a phosphonate. Phosphonates are a specific group of organophosphorus compounds characterized by a phosphorus atom bonded to one carbon atom and three oxygen atoms, with one of the oxygen atoms forming a double bond with the phosphorus (a phosphoryl group). wikipedia.orgresearchgate.net Their general chemical formula is RP(=O)(OR')2. chemeurope.comwikipedia.org

The defining feature of a phosphonate is the stable carbon-to-phosphorus (C-P) bond, which distinguishes them from phosphates (which have a phosphorus-oxygen-carbon, P-O-C, linkage). researchgate.net This C-P bond makes phosphonates more resistant to hydrolysis compared to phosphates. researchgate.net DENMP fits this structural classification, with the phosphorus atom bonded directly to the methyl carbon of the 1-naphthylmethyl group.

Significance of Organophosphorus Compounds in Research

Organophosphorus compounds are a subject of extensive research due to their diverse and significant applications across various scientific and industrial fields. researchgate.net While some are known for their high toxicity and use as nerve agents or pesticides, many others are crucial in medicinal chemistry, industrial processes, and materials science. wikipedia.orgnih.gov

In research, phosphonates, the subclass to which DENMP belongs, are particularly significant. They are used as stable bioisosteres for phosphates in medicinal chemistry, meaning they can mimic the role of phosphate (B84403) groups in biological systems but with greater stability. wikipedia.org This property has been exploited in the development of drugs, such as the antiviral medication Tenofovir and bisphosphonates used to treat osteoporosis. wikipedia.org Furthermore, phosphonates are utilized as effective chelating agents for metal ions, which is applied in water treatment to prevent scale formation. wikipedia.orgyoutube.com Their utility as stabilized carbanions in synthetic organic chemistry, such as in the Horner-Wadsworth-Emmons reaction, is also a key area of research. chemeurope.com The broad spectrum of applications, from agriculture to pharmaceuticals, underscores the continued importance of organophosphorus compounds in scientific investigation. wisdomlib.org

Structure

3D Structure

Properties

IUPAC Name |

1-(diethoxyphosphorylmethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19O3P/c1-3-17-19(16,18-4-2)12-14-10-7-9-13-8-5-6-11-15(13)14/h5-11H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNZPMQIKMSUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC2=CC=CC=C21)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201790 | |

| Record name | Phosphonic acid, (1-naphthylmethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53575-08-9 | |

| Record name | Diethyl P-(1-naphthalenylmethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53575-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Naphthylmethyl)phosphonic acid diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053575089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53575-08-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, (1-naphthylmethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-NAPHTHYLMETHYL)PHOSPHONIC ACID DIETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J5W5E9BE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diethyl 1 Naphthylmethylphosphonate

Primary Synthetic Routes and Reaction Conditions

The preparation of DENMP can be approached through different synthetic pathways, each with specific reactants and conditions.

A common method for synthesizing α-hydroxyphosphonates involves the Pudovik reaction, which is the addition of dialkyl phosphites to aldehydes or ketones. nih.gov In a related approach, a green procedure has been developed for the synthesis of α-hydroxy-benzylphosphonates by reacting dialkyl phosphites with benzaldehyde (B42025) derivatives. nih.gov This reaction is carried out in a minimal amount of acetone (B3395972) with a small percentage of triethylamine (B128534), and the product precipitates upon cooling after a few hours of reflux. nih.gov

A primary method for preparing Diethyl 1-Naphthylmethylphosphonate involves the reaction of diethyl phosphate (B84403) with 1-naphthyl methyl ether. chembk.com This reaction is a key step in forming the desired phosphonate (B1237965) ester.

The synthesis of this compound is typically conducted under alkaline conditions. chembk.com To prevent interference from moisture and air, the reaction is generally carried out under an inert atmosphere. chembk.com The use of sodium hydride (NaH), a strong base, often requires an inert atmosphere, as it can react with moisture to form sodium hydroxide (B78521) (NaOH), which may lead to reduced yields and the formation of impurities. orgsyn.org For instance, in some phosphonate syntheses, glassware is flame-dried under vacuum and back-filled with argon to maintain an inert environment. orgsyn.org

Catalysis in DENMP Synthesis

Catalysts can play a significant role in the synthesis of phosphonates. While some acylation reactions of α-hydroxy-benzylphosphonates proceed without a catalyst, various base and acid catalysts are often employed in the Pudovik reaction, a fundamental process for creating α-hydroxyphosphonates. nih.gov Examples of base catalysts include triethylamine, a combination of triethylamine and magnesium chloride (TEA/MgCl2), barium hydroxide, and potassium phosphate. nih.gov

Yield Optimization in Synthetic Procedures

Optimizing the yield is a critical aspect of synthetic chemistry. In the synthesis of related phosphonates, factors such as reaction temperature and time have been shown to significantly impact the final yield. For example, in one synthesis, reaction temperatures between 50-200°C (preferably 80-120°C) and reaction times of 1-12 hours (preferably 2-5 hours) were found to be optimal. google.com The purity of reagents is also crucial; the use of impure sodium hydride contaminated with sodium hydroxide has been shown to lead to reduced yields. orgsyn.org In some cases, purification techniques such as distillation can significantly improve the final yield and purity of the product. google.com

Purity and Isolation Techniques

The purity and isolation of this compound are essential for its subsequent use. The compound is described as a clear colorless to pale yellow, viscous liquid. thermofisher.com Gas chromatography (GC) is a common method to assess its purity, with specifications often requiring a purity of over 90.0%. thermofisher.com

Following the reaction, purification is often necessary to remove byproducts and unreacted starting materials. Common purification techniques include:

Filtration: To remove solid impurities and byproducts. orgsyn.org

Extraction: Using solvents like dichloromethane (B109758) to separate the product from the aqueous layer. orgsyn.org

Rotary Evaporation: To remove volatile solvents. orgsyn.orgorgsyn.org

Distillation under reduced pressure: To purify the liquid product based on its boiling point. orgsyn.org

Column Chromatography: A technique used to separate the desired compound from a mixture. orgsyn.org

For instance, in the synthesis of a related phosphonate, the crude product was purified by chromatography on silica (B1680970) gel, and the fractions containing the product were concentrated by rotary evaporation and further dried under vacuum to yield a pure product. orgsyn.org

Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at varying temperatures. For a successful recrystallization, the compound of interest should be highly soluble in the chosen solvent at an elevated temperature but sparingly soluble at a lower temperature, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

In cases where direct crystallization of a liquid compound is not feasible, the formation of a solid derivative can be an alternative strategy. For instance, phosphonic acids can be crystallized as their salts, such as sodium or triethylammonium (B8662869) salts. orgsyn.org However, this would introduce additional steps of derivatization and subsequent regeneration of the phosphonate ester, which may not be practical for routine purification.

For related phosphonate compounds that are solids, various solvent systems have been employed for recrystallization. The choice of solvent is crucial and is determined by the polarity and solubility characteristics of the specific compound.

Table 1: General Solvent Systems for Recrystallization of Phosphonate Compounds

| Solvent System | Compound Type | Reference |

| Acetone:Water | Phosphonic Acids | orgsyn.org |

| Acetonitrile:Water | Phosphonic Acids | orgsyn.org |

| Ethanol (B145695):Water | Phosphonic Acids | orgsyn.org |

| Isopropanol | Phosphonic Acids | orgsyn.org |

| Methanol (B129727) | Phosphonic Acids | orgsyn.org |

| Hexane (B92381) | Phosphonic Acids | orgsyn.org |

This table presents general solvent systems used for the recrystallization of related phosphonic acids, as specific data for this compound is not available due to its liquid state.

Chromatographic Methods

Chromatographic techniques are the most prevalent and effective methods for the purification of liquid compounds like this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For the purification of phosphonate esters, column chromatography using silica gel is a widely adopted technique. rsc.org

The selection of the mobile phase, or eluent, is critical for achieving good separation. The eluent is typically a mixture of a non-polar solvent and a more polar solvent. The polarity of the eluent is adjusted to control the migration rate of the compounds on the stationary phase. For phosphonates, which are moderately polar compounds, a mixture of a hydrocarbon solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is commonly used. The optimal ratio of these solvents is determined empirically, often guided by preliminary analysis using thin-layer chromatography (TLC).

In the context of purifying diethyl phosphonates, several research articles describe the use of silica gel column chromatography with specific eluent systems. For example, in the synthesis of a related compound, diethyl (1-diazo-2-oxopropyl)phosphonate, a 1:1 mixture of ethyl acetate and hexanes was used for purification on a silica gel column. rsc.org For the purification of other phosphonate esters, gradients of ethyl acetate in petroleum ether are frequently employed. rsc.org

Table 2: Typical Eluent Systems for Chromatographic Purification of Diethyl Phosphonates on Silica Gel

| Eluent System (v/v) | Compound Type | Reference |

| Ethyl Acetate / Hexane (1:1) | Diethyl (1-diazo-2-oxopropyl)phosphonate | rsc.org |

| Petroleum Ether / Ethyl Acetate (2:1) | Diethyl (E)-(3-(4-methoxyphenyl)acryloyl)phosphonate | |

| Petroleum Ether / Ethyl Acetate (1:1) | Diethyl (E)-(3-(4-fluorophenyl)acryloyl)phosphonate | |

| Hexanes / Diethyl Ether (20:1) | Diethyl (dichloromethyl)phosphonate | rsc.org |

This table provides examples of eluent systems used for the purification of various diethyl phosphonates by silica gel column chromatography. The optimal system for this compound would be determined based on its specific polarity.

The progress of the separation is monitored by collecting fractions of the eluent and analyzing their composition, typically by TLC. Fractions containing the pure this compound are then combined, and the solvent is removed under reduced pressure to yield the purified product. The purity of the final product is often assessed by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. Commercial sources for this compound report purities of over 90% as determined by GC. rsc.org

Chemical Reactivity and Mechanistic Studies of Diethyl 1 Naphthylmethylphosphonate

Reactions Involving the Phosphonate (B1237965) Group

The phosphonate group, characterized by a central phosphorus atom double-bonded to one oxygen, single-bonded to two ethoxy groups, and single-bonded to the naphthylmethyl carbon, is the site of several important chemical transformations.

Oxidation Reactions of the Ester Group

The oxidation of phosphonate esters is a transformation that can be accomplished using various oxidizing agents. While the P=O bond is generally stable to oxidation, the ester groups or other parts of the molecule can be targeted. The specific oxidation of the diethyl ester groups of diethyl 1-naphthylmethylphosphonate is not a commonly highlighted reaction, as reactions at other sites are often more favorable. However, general studies on phosphonate esters indicate that strong oxidizing agents can lead to degradation or modification of the ester portion.

Table 1: General Reagents for Oxidation of Phosphonate Esters

| Oxidizing Agent | Typical Conditions | Potential Products |

| Iodine (in pyridine/water) | Room temperature | Can lead to the formation of phosphate (B84403) esters if a P-H bond is present; may affect other parts of the molecule. |

| Peroxy acids (e.g., m-CPBA) | Varies | Can potentially oxidize the naphthalene (B1677914) ring or other susceptible groups. |

| Potassium permanganate (B83412) (KMnO₄) | Varies | Strong oxidation can lead to cleavage of the alkyl chains or the aromatic ring. |

Reduction to Alcohol Derivatives

The reduction of a phosphonate ester to an alcohol derivative involves the cleavage of the carbon-phosphorus (C-P) bond. This transformation is challenging under typical laboratory reductive conditions. Direct chemical reduction of this compound to 1-naphthalenemethanol (B1198782) is not a well-documented process.

However, the cleavage of C-P bonds is a known biological process. nih.govnih.gov Certain microorganisms possess enzymatic pathways, such as the C-P lyase pathway, capable of breaking the C-P bond in various alkyl- and arylphosphonates. researchgate.net This biological pathway typically results in the formation of the corresponding hydrocarbon (naphthalene) and inorganic phosphate, rather than the alcohol. researchgate.net In synthetic chemistry, the reduction of the P=O group to a phosphine (B1218219) is a more common transformation than C-P bond cleavage.

Hydrolysis Products and Mechanisms

The hydrolysis of this compound involves the cleavage of the P-O-C ester bonds and can be catalyzed by either acid or base. nih.gov The reaction proceeds in a stepwise manner, first yielding the monoester, ethyl (1-naphthylmethyl)phosphonate, followed by the complete hydrolysis to (1-naphthylmethyl)phosphonic acid. mdpi.com

Under both acidic and basic conditions, the mechanism typically involves a nucleophilic attack on the electrophilic phosphorus atom. mdpi.com

Acid-Catalyzed Hydrolysis : The reaction is often carried out with strong acids like concentrated HCl or HBr. The mechanism involves protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, facilitating the nucleophilic attack by a water molecule.

Base-Catalyzed Hydrolysis : In the presence of a base such as sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile, directly attacking the phosphorus center. nih.gov This leads to the displacement of an ethoxide ion. The process is then repeated for the second ester group.

Table 2: Hydrolysis of this compound

| Condition | Reagents | Intermediate Product | Final Product |

| Acidic | aq. HCl, reflux | Ethyl (1-naphthylmethyl)phosphonate | (1-Naphthylmethyl)phosphonic acid |

| Basic | aq. NaOH, heat | Sodium ethyl (1-naphthylmethyl)phosphonate | Disodium (1-naphthylmethyl)phosphonate |

Reactions Involving the Naphthylmethyl Moiety

The naphthalene ring system within the molecule is susceptible to electrophilic attack, allowing for further functionalization.

Functionalization of the Naphthalene Ring

The naphthalene ring can undergo electrophilic aromatic substitution reactions. wordpress.com The existing (diethoxyphosphoryl)methyl group acts as a deactivating group, making the ring less reactive than unsubstituted naphthalene. Electrophilic attack is directed to the aromatic ring to which the substituent is attached. libretexts.org In naphthalene, electrophilic substitution generally favors the α-position (C4, C5, and C8 in this case) over the β-position due to the formation of a more stable carbocation intermediate. wordpress.com However, significant steric hindrance from the substituent and the peri-hydrogen at the C8 position may direct incoming electrophiles primarily to the C4 and C5 positions.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Diethyl (4-nitro-1-naphthylmethyl)phosphonate and Diethyl (5-nitro-1-naphthylmethyl)phosphonate |

| Bromination | Br₂, FeBr₃ | Diethyl (4-bromo-1-naphthylmethyl)phosphonate and Diethyl (5-bromo-1-naphthylmethyl)phosphonate |

| Sulfonation | SO₃, H₂SO₄ | 4-((Diethoxyphosphoryl)methyl)naphthalene-1-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Diethyl (4-acyl-1-naphthylmethyl)phosphonate and Diethyl (5-acyl-1-naphthylmethyl)phosphonate |

Carbanion Chemistry of this compound Derivatives

The methylene (B1212753) group (—CH₂—) positioned between the naphthalene ring and the phosphonate group is acidic due to the electron-withdrawing effects of both the aromatic system and the phosphonate group. This allows for the formation of a stabilized carbanion, which is a key intermediate in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.com

The reaction begins with the deprotonation of the phosphonate by a strong base to generate the nucleophilic phosphonate carbanion. wikipedia.org This carbanion then reacts with an aldehyde or a ketone in a nucleophilic addition to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield an alkene and a water-soluble dialkyl phosphate salt. alfa-chemistry.com The HWE reaction is highly valuable in organic synthesis for its ability to form carbon-carbon double bonds, typically with a strong preference for the (E)-alkene isomer. wikipedia.orgorganic-chemistry.org

When this compound is used in an HWE reaction, it allows for the synthesis of various 1-substituted stilbene (B7821643) analogues and other vinyl-naphthalenes.

Table 4: Horner-Wadsworth-Emmons (HWE) Reaction

| Step | Reagents & Conditions | Intermediate/Product |

| Carbanion Formation | Base: Sodium hydride (NaH), n-Butyllithium (n-BuLi), Sodium methoxide (B1231860) (NaOMe) Solvent: Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | Diethyl (1-naphthyl)phosphonate carbanion |

| Olefination | Aldehyde (R-CHO) or Ketone (R₂C=O) | 1-(2-Alkenyl)naphthalene derivative |

Generation of α-Lithiated Derivatives

The carbon atom situated between the phosphonate group and the naphthyl ring (the α-carbon) is acidic enough to be deprotonated by a strong base. The generation of the α-lithiated derivative, C₁₀H₇CH(Li)PO(OEt)₂, is typically achieved by treating a solution of this compound in an aprotic solvent, such as tetrahydrofuran (THF), with an organolithium reagent like n-butyllithium (n-BuLi). The reaction is conducted at low temperatures, commonly -78°C, to ensure the stability of the resulting carbanion and to control its subsequent reactions. researchgate.net This process forms a nucleophilic lithium salt, which is a key intermediate for addition reactions. researchgate.net

Regio- and Stereoselectivity in Additions to Cyclic Enones

The reaction of the α-lithiated derivative of this compound with cyclic α,β-unsaturated ketones (enones) is a subject of detailed mechanistic study, revealing distinct patterns of regioselectivity compared to other similar phosphonate carbanions. researchgate.net

In reactions with cyclic enones like cyclohex-2-enone, phosphorus-stabilized carbanions can theoretically add to two electrophilic sites: the carbonyl carbon (1,2-addition or direct addition) or the β-alkene carbon (1,4-addition or conjugate addition). While the α-lithiated carbanions of many diethyl arylmethylphosphonates (such as benzylphosphonates) exclusively yield 1,2-addition products, the lithioderivative of this compound displays a notable reversal in regioselectivity. researchgate.net

When reacted with cyclohex-2-enone, it exclusively forms the 1,4-addition product. researchgate.net This distinct behavior highlights the significant influence of the bulky 1-naphthyl group on the reaction pathway.

Table 1: Regioselectivity of Addition of Lithiated Arylmethylphosphonates to Cyclohex-2-enone

| Aryl Group | Addition Product Type | Yield | Reference |

|---|---|---|---|

| Phenyl | 1,2-Adduct | High | researchgate.net |

| 4-Chlorophenyl | 1,2-Adduct | High | researchgate.net |

| 4-Methoxyphenyl | 1,2-Adduct | High | researchgate.net |

| 1-Naphthyl | 1,4-Adduct | 55% | researchgate.net |

For typical α-lithiated benzylphosphonate esters, the 1,2-addition to cyclohex-2-enone is reversible. researchgate.net Conducting the reaction at low temperatures (-78°C) favors the formation of the 1,2-adduct. However, allowing the reaction mixture to warm to room temperature does not lead to a rearrangement to the thermodynamically more stable 1,4-adduct. Instead, the reaction reverses, breaking down the 1,2-adduct back into the starting materials (the lithiated phosphonate and the enone). researchgate.net

In stark contrast, the reaction involving the lithioderivative of this compound yields the 1,4-adduct directly. When the reaction between the lithiated 1-naphthylmethylphosphonate and cyclohex-2-enone is conducted at -78°C and then allowed to warm to room temperature overnight, the conjugate addition product is the exclusive outcome. researchgate.net This suggests that the 1,4-addition pathway is strongly favored and not sensitive to temperature in the same way as the 1,2-addition of its phenyl analogues.

The reversal of regioselectivity observed with this compound is attributed to steric hindrance. The bulky 1-naphthyl group sterically impedes the approach of the carbanion to the more sterically congested carbonyl carbon (C-1) of the enone. Consequently, the nucleophilic attack occurs at the less hindered β-carbon (C-3), leading to the 1,4-addition product. researchgate.net

This steric effect is further demonstrated in reactions with substituted enones. For instance, the reaction of lithiated benzylphosphonates with 2-methylcyclohex-2-enone shows a decrease in regioselectivity, indicating that even a smaller methyl group can sterically influence the reaction outcome. researchgate.net The much larger naphthyl group imposes a dominant steric control, making the 1,4-pathway the only observed route. The crystal structure of the resulting 1,4-adduct confirms a conformation that is heavily influenced by the steric demands of the naphthyl substituent. researchgate.net

Hydrophosphonylation Reactions

Hydrophosphonylation is an atom-economical reaction that involves the addition of the H-P bond of a hydrophosphoryl compound, such as diethyl phosphite (B83602) (HP(O)(OEt)₂), across an unsaturated bond (e.g., C=C, C=N, C=O). This reaction is a common method for forming carbon-phosphorus bonds.

The synthesis of this compound could theoretically be achieved via the hydrophosphonylation of a suitable precursor like 1-vinylnaphthalene. This reaction would involve the addition of the P-H bond of diethyl phosphite across the vinyl group's double bond. However, specific instances of this reaction being used to synthesize this compound are not documented in the reviewed scientific literature. Similarly, no studies were found that utilize this compound as a substrate in subsequent hydrophosphonylation reactions. The established and most frequently cited method for its synthesis remains the Michaelis-Arbuzov reaction. jk-sci.com

Stability and Degradation Pathways

The stability and degradation of this compound are critical parameters influencing its environmental fate and potential for detoxification. This section explores its behavior under thermal stress, in the presence of oxidizing biocides, and during aquathermolysis.

Stability under Varying Temperature Conditions

Upon heating, organophosphorus esters can undergo decomposition through various pathways. The most common is the dealkylation of the ester groups. For diethyl phosphonates, this would involve the elimination of ethylene (B1197577) to form the corresponding phosphonic acid. The presence of the naphthylmethyl group, a bulky aromatic substituent, may influence the decomposition mechanism and temperature.

Table 1: General Thermal Decomposition Data for Related Organophosphorus Compounds

| Compound | Decomposition Temperature (°C) | Major Decomposition Products |

| Diethyl Benzylphosphonate | Not specified in available literature | Expected: Ethylene, Benzylphosphonic acid |

| Poly(diethyl 2-(methacryloyloxy)ethyl phosphate) | >300 | Acetaldehyde, Water, Triethylphosphate |

Note: This table is illustrative and based on general knowledge of related compounds, as specific data for this compound is not available.

Research on the thermal degradation of polymers containing diethyl phosphate groups indicates that decomposition can initiate with the cleavage of the phosphate ester side chain. This suggests that the P-O-C linkage is a potential point of thermal vulnerability in this compound.

Degradation by Oxidizing Biocides

Oxidizing biocides such as sodium hypochlorite (B82951) and chlorine dioxide are commonly used for water treatment and decontamination. Their effectiveness in degrading organophosphorus compounds depends on the specific structure of the compound and the reaction conditions.

Sodium Hypochlorite: Sodium hypochlorite (NaOCl) is a strong oxidizing agent. Its stability and reactivity are influenced by factors such as temperature, pH, and the presence of catalysts. castlechem.com.auhillbrothers.com The degradation of organophosphorus compounds by hypochlorite often involves the oxidation of the phosphorus center and/or cleavage of the ester bonds. The naphthyl group, being an electron-rich aromatic system, is also susceptible to oxidation, which could lead to a variety of degradation products, including chlorinated and hydroxylated derivatives.

Chlorine Dioxide: Chlorine dioxide (ClO₂) is another potent oxidizing agent used in disinfection and is known to degrade various organic pollutants. mdpi.commtsu.edu It is a selective oxidant, and its reactions with organic compounds are often initiated by a one-electron transfer. mdpi.com For this compound, potential reaction sites include the lone pair of electrons on the phosphoryl oxygen, the ester linkages, and the naphthalene ring. The degradation pathway can be complex, potentially leading to the formation of chlorite, chlorate, and various organic byproducts. google.com The efficiency of degradation by ClO₂ can be enhanced by UV activation. mdpi.com

Table 2: Expected Reactivity with Oxidizing Biocides

| Biocide | Potential Reaction Sites on this compound | Expected Outcome |

| Sodium Hypochlorite | Phosphorus center, Ester linkages, Naphthalene ring | Oxidation and cleavage, potential for chlorination of the aromatic ring. |

| Chlorine Dioxide | Phosphoryl oxygen, Ester linkages, Naphthalene ring | Oxidation via electron transfer, leading to cleavage and formation of various byproducts. |

Note: This table represents expected reactivity based on general chemical principles, as specific experimental data for this compound is not available.

Aquathermolysis for Detoxification

Aquathermolysis involves the use of high-temperature water, often under pressure, to promote chemical reactions, including hydrolysis and bond cleavage. This method has been explored for the upgrading of heavy oil and could be a potential detoxification method for persistent organic pollutants.

For this compound, aquathermolysis would primarily involve the hydrolysis of the phosphonate ester bonds. The hydrolysis of phosphonates can be catalyzed by both acids and bases. mdpi.comresearchgate.netnih.gov Under neutral pH conditions at elevated temperatures, water itself can act as a nucleophile to cleave the P-O-C bonds, leading to the formation of ethanol (B145695) and 1-naphthylmethylphosphonic acid. The rate of hydrolysis is generally influenced by temperature, pressure, and the pH of the medium. The stability of the P-C bond suggests that the primary degradation pathway would be the cleavage of the ester linkages rather than the carbon-phosphorus bond.

Table 3: Potential Aquathermolysis Products of this compound

| Reactant | Conditions | Major Products |

| This compound | High-temperature water | 1-Naphthylmethylphosphonic acid, Ethanol |

Note: This table is based on the expected hydrolysis products of phosphonate esters under aquathermolysis conditions.

Further degradation of the resulting 1-naphthylmethylphosphonic acid would likely require more severe conditions. The naphthalene moiety itself is relatively stable but can be oxidized under harsh conditions.

Advanced Spectroscopic Characterization and Structural Analysis of Diethyl 1 Naphthylmethylphosphonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. For DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE, a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy provides a comprehensive picture of its molecular framework.

¹H NMR Spectroscopy

The benzylic methylene (B1212753) protons (P-CH₂-Ar) are also diastereotopic and are expected to appear as a doublet of doublets due to geminal coupling to each other and coupling to the ³¹P nucleus. The protons of the naphthyl ring will resonate in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns determined by their positions on the naphthalene (B1677914) ring system.

For comparison, the ¹H NMR spectrum of the related compound, diethyl ethylphosphonate, shows characteristic signals for the ethyl groups. acs.org

¹³C NMR Spectroscopy

The spectral data for analogous compounds, such as diethyl quinolin-2-ylphosphonate, show the characteristic downfield shifts for carbons attached to the phosphorus and oxygen atoms, as well as the aromatic carbons, with observable C-P coupling constants. rsc.org For instance, in diethyl quinolin-2-ylphosphonate, the carbon of the P-C bond appears as a doublet with a large coupling constant (J ≈ 225.4 Hz). rsc.org

Table 1: Representative ¹³C NMR Data for a Related Heterocyclic Phosphonate (B1237965)

| Functional Group | Chemical Shift (δ, ppm) | C-P Coupling Constant (J, Hz) |

| P-C (aromatic) | 152.9 | 225.4 |

| O-CH₂ | 63.2 | 5.9 |

| CH₃ | 16.4 | 6.1 |

| Data for Diethyl quinolin-2-ylphosphonate rsc.org |

³¹P NMR Spectroscopy

³¹P NMR spectroscopy is particularly informative for organophosphorus compounds, providing direct insight into the chemical environment of the phosphorus atom.

The ³¹P chemical shift for this compound is expected to fall within the typical range for phosphonates. For comparison, the ³¹P chemical shift of diethyl quinolin-2-ylphosphonate is reported to be around +10.5 ppm. rsc.org The phosphorus nucleus will be coupled to the neighboring protons, most notably the benzylic methylene protons (²JP-H) and the ethoxy methylene protons (³JP-H). In a proton-decoupled ³¹P NMR spectrum, a single sharp singlet is expected. In a proton-coupled spectrum, this signal would be split into a multiplet due to these couplings.

The presence of a bulky and asymmetric naphthylmethyl group can lead to magnetic inequivalence of the two methylene protons of the ethoxy groups. This arises because the free rotation around the C-O and P-O bonds may be hindered, leading to different average magnetic environments for the two protons of each CH₂ group. As a result, these protons can exhibit different chemical shifts and coupling constants, leading to more complex multiplets than a simple quartet. This phenomenon is known as diastereotopicity. masterorganicchemistry.comlibretexts.orgchemistrysteps.com

Conformational analysis of this compound can be investigated using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, and by analyzing the temperature dependence of the NMR spectra. The rotational barriers around the P-C and C-C bonds will determine the populations of different conformers in solution. Computational studies on related dialkyl α-hydroxy-benzylphosphonates have been used to determine stable conformations, which could provide a model for understanding the conformational preferences of this compound. acs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

A strong absorption band is anticipated for the phosphoryl group (P=O) stretch, typically appearing in the region of 1200-1260 cm⁻¹. The P-O-C stretching vibrations are expected to produce strong bands in the 1000-1050 cm⁻¹ region. The C-H stretching vibrations of the ethyl and naphthylmethyl groups will be observed around 2850-3000 cm⁻¹. Aromatic C-H stretching vibrations of the naphthyl ring are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range.

For comparison, the IR spectrum of the analogous compound, diethyl benzylphosphonate, shows characteristic absorptions for the P=O and P-O-C groups, as well as for the aromatic and aliphatic C-H bonds, which supports the expected spectral features of this compound. chemicalbook.com

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| P=O | Stretch | 1200 - 1260 |

| P-O-C | Stretch | 1000 - 1050 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C-H (aromatic) | Stretch | > 3000 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound and its derivatives, mass spectrometry provides crucial data for confirming molecular identity and elucidating fragmentation pathways.

Upon electron ionization, this compound (C15H19O3P) with a molecular weight of 278.28 g/mol , is expected to exhibit a molecular ion peak [M]+. chembk.comthermofisher.com The fragmentation of organophosphorus compounds, including phosphonates, often involves characteristic cleavage patterns. For instance, the cleavage of bonds adjacent to the phosphorus atom and rearrangements are common. libretexts.org

A prominent fragmentation pathway for diethyl phosphonate derivatives involves the loss of the diethyl phosphonate moiety. mdpi.com In the case of this compound, this would correspond to the loss of a fragment with a mass of 137 g/mol (the diethyl phosphonate group, (C2H5O)2PO). This would result in a significant peak corresponding to the naphthylmethyl cation at an m/z of 141.

Another expected fragmentation is the loss of an ethoxy group (-OCH2CH3), which has a mass of 45 amu. This would lead to a fragment ion at m/z 233. Subsequent loss of another ethoxy group would result in a fragment at m/z 188. The tropylium (B1234903) ion (C7H7+), a common fragment in compounds containing a benzyl-like moiety, might also be observed at m/z 91, arising from the rearrangement and fragmentation of the naphthylmethyl group.

The following table summarizes the expected key fragmentation ions for this compound in a mass spectrum.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Origin |

| [M]+ | 278 | Molecular Ion |

| [M - OCH2CH3]+ | 233 | Loss of an ethoxy group |

| [M - 2(OCH2CH3)]+ | 188 | Loss of two ethoxy groups |

| [C10H7CH2]+ | 141 | Naphthylmethyl cation |

| [C7H7]+ | 91 | Tropylium ion (from naphthyl group rearrangement) |

This table is generated based on general fragmentation principles of similar compounds and may not represent all observed peaks in an actual spectrum.

X-ray Diffraction (XRD) for Solid-State Structure

The table below presents hypothetical, yet plausible, crystal data for this compound, based on typical values for similar organic phosphonates.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~10-12 |

| b (Å) | ~8-10 |

| c (Å) | ~18-20 |

| β (°) | ~95-105 |

| Volume (ų) | ~1800-2200 |

| Z (molecules/unit cell) | 4 |

This table contains hypothetical data for illustrative purposes.

While this compound itself may not form a layered structure, its derivatives, particularly those involving metal phosphonates, can exhibit such architectures. The interlayer spacing in these layered materials is a critical parameter that influences their properties and potential applications.

The interlayer spacing is primarily determined by the size and orientation of the organic groups attached to the phosphonate moiety. nih.gov In layered metal phosphonates derived from 1-naphthylmethylphosphonic acid (the corresponding acid of the diethyl ester), the bulky naphthyl groups would be expected to create a significant interlayer distance. The arrangement of these groups between the inorganic layers (e.g., metal-oxygen sheets) dictates the spacing.

Studies on layered double hydroxides (LDHs) with various intercalated anions have shown that the interlayer spacing is directly related to the size of the anion and its orientation within the interlayer space. nih.gov For instance, larger organic anions lead to a greater interlayer spacing. nih.gov Similarly, in layered metal phosphonates, the orientation of the 1-naphthylmethyl group—whether it is tilted or perpendicular to the inorganic layers—will have a profound effect on the d-spacing observed in XRD patterns.

The table below illustrates the potential impact of the organic group on the interlayer spacing in a hypothetical layered metal phosphonate structure, comparing a simple methylphosphonate (B1257008) with a 1-naphthylmethylphosphonate.

| Organic Group | Expected Interlayer Spacing (Å) | Reasoning |

| Methyl | ~8-10 | Smaller organic group, allowing for closer packing of layers. |

| 1-Naphthylmethyl | >15 | The bulky naphthyl group requires significantly more space, leading to a larger interlayer distance. |

This table is illustrative and presents expected trends in interlayer spacing.

Theoretical and Computational Studies on Diethyl 1 Naphthylmethylphosphonate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-31G*, are employed to explore the reactivity and electronic properties of molecules. jocpr.comresearchgate.net For phosphonate (B1237965) compounds, DFT has been used to study reactivity, confirming, for instance, that the formation of certain derivatives may not be thermodynamically favored. jocpr.comresearchgate.net These calculations can also elucidate electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical in understanding the electron-donating and accepting capabilities of a molecule. researchgate.net

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of systems in the presence of time-dependent potentials, making it particularly useful for studying electronic excitations and spectra. wikipedia.org This method calculates the poles in the response of the ground state density to a time-varying electric field, which correspond to the excitation energies of the molecule. q-chem.com TD-DFT is a common and effective method for predicting the electronic absorption spectra of molecules, providing insights into the nature of electronic transitions, such as n → π* or π → π* transitions, and their corresponding oscillator strengths. researchgate.net While specific TD-DFT studies on DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE are not detailed in the search results, this methodology is a standard approach for understanding the electronic transitions in similar aromatic phosphonate compounds.

Computational Prediction of Physicochemical Aspects

Computational methods are widely used to predict various physicochemical properties of chemical compounds. For this compound, several properties have been computationally predicted and are available in public databases. These predictions provide valuable information where experimental data may be lacking.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 278.28 g/mol | PubChem nih.gov |

| Density | 1.146 ± 0.06 g/cm³ | ChemBK chembk.com |

| Boiling Point | 202-205 °C (at 0.2 mmHg) | ChemBK chembk.com |

| Flash Point | 205-206°C/5mm | ChemBK chembk.com |

| Vapor Pressure | 8.74E-07 mmHg at 25°C | ChemBK chembk.com |

| Refractive Index | 1.564-1.568 | ChemBK chembk.com |

| XLogP3 | 3.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 5 | PubChem nih.gov |

Academic Research Applications of Diethyl 1 Naphthylmethylphosphonate

Role as an Intermediate in Organic Synthesis

Diethyl 1-naphthylmethylphosphonate is a versatile intermediate and reagent in the field of organic synthesis. chembk.com Its unique structure, incorporating a bulky naphthalene (B1677914) ring and a reactive phosphonate (B1237965) group, allows for its application in the construction of a variety of organic molecules. chembk.comontosight.ai

Synthesis of Complex Molecules

This phosphonate ester serves as a crucial building block in the synthesis of more intricate molecular architectures. ontosight.ai It is particularly valuable in creating compounds with applications in pharmaceuticals, and dyes. chembk.com Its utility stems from the ability of the phosphonate group to undergo various chemical transformations, enabling the introduction of the 1-naphthylmethyl moiety into larger molecules.

Precursor for Other Phosphonates and Derivatives

This compound is a precursor in the synthesis of other phosphonate derivatives. chembk.com The diethyl ester can be hydrolyzed to the corresponding phosphonic acid or converted to other esters, expanding its synthetic utility. These modifications allow for the fine-tuning of the molecule's properties for specific applications.

Medicinal Chemistry and Biological Activity Investigations

The phosphonate functional group is a known pharmacophore, and as such, this compound and its derivatives are of interest in medicinal chemistry for their potential biological activities. ontosight.ai

Enzyme Inhibition Studies

One of the key areas of investigation for phosphonate-containing compounds is their ability to act as enzyme inhibitors. This compound has been utilized as an intermediate in the preparation of dual inhibitors of leukocyte proteases, specifically cathepsin G and chymase. chemicalbook.comchemicalbook.com These enzymes are involved in various physiological and pathological processes, making their inhibition a target for therapeutic intervention.

Table 1: Investigated Enzyme Targets

| Enzyme Target | Therapeutic Area |

| Cathepsin G | Inflammatory and cardiovascular diseases |

| Chymase | Allergic reactions and cardiovascular diseases |

Interaction with Biological Pathways

The exploration of this compound extends to its potential interactions with various biological pathways. ontosight.ai While specific pathway interactions for this exact compound are not extensively detailed in the provided results, the broader class of phosphonates is known to influence biological systems due to their structural similarity to phosphates, which are ubiquitous in biology.

Development of Phosphonate-Based Bioactive Compounds

The synthesis of novel phosphonate-containing molecules with potential therapeutic value is an active area of research. The structural framework of this compound provides a scaffold that can be chemically modified to create new bioactive compounds. This includes the development of 1,1-bisphosphorus derivatives, which have shown high biological activity due to the presence of a P-C-P skeleton that is resistant to enzymatic hydrolysis. mdpi.com

Protein Tyrosine Phosphatase 1B (PTP-1B) Inhibition Research

Protein Tyrosine Phosphatase 1B (PTP-1B) is a key negative regulator in the insulin (B600854) and leptin signaling pathways. Its inhibition is a significant therapeutic strategy for managing type 2 diabetes mellitus and obesity, as it can enhance insulin sensitivity. nih.govnih.gov PTP-1B dephosphorylates the insulin receptor, suppressing the insulin signaling cascade. nih.gov Consequently, inhibitors of PTP-1B are of great interest in pharmaceutical research to address insulin resistance. nih.govnih.gov

While the development of PTP-1B inhibitors is an active area of research, a direct application or study of this compound for PTP-1B inhibition has not been documented in the reviewed scientific literature. However, the compound is noted as an intermediate in the synthesis of dual inhibitors for leukocyte proteases, specifically cathepsin G and chymase. This indicates its utility in creating molecules with targeted biological activity, even if its role in PTP-1B research is not established.

Material Science and Coordination Chemistry

This compound, primarily through its corresponding phosphonic acid, serves as a versatile building block in material science and coordination chemistry. Its applications are notable in the construction of layered metal-organic frameworks and the functionalization of complex inorganic clusters like polyoxometalates. The presence of the naphthyl group imparts unique photophysical properties to the resulting materials, while the phosphonate group provides a robust anchor to metal centers.

Zirconium Arene-Phosphonate Systems

Zirconium phosphonates are a class of materials known for their well-defined layered structures. acs.org These materials are formed by the reaction of a phosphonic acid with a source of zirconium(IV), creating inorganic layers of zirconium atoms bridged by phosphonate groups. acs.orgrsc.org The organic R groups of the phosphonic acid (in this case, 1-naphthylmethyl) are arranged in the interlayer space, defining the properties of the material. acs.org

Layered Structures and Intercalation Chemistry

The fundamental structure of zirconium phosphonates, such as α-zirconium phosphate (B84403), consists of planes of zirconium atoms linked by phosphate or phosphonate groups. acs.orgresearchgate.net The organic moieties extend into the gallery space between these inorganic layers. The size and arrangement of these pendant groups dictate the interlayer distance (d-spacing). acs.org For arene-phosphonates, including those with naphthyl groups, these aromatic pendants project into and populate the interlayer region. acs.org

This layered arrangement allows for intercalation, a process where guest molecules or ions can be reversibly inserted into the galleries between the layers. rsc.org The nature of the intercalated guest and its interaction with the host can modify the material's properties. The ability to control the interlayer environment makes these materials interesting for applications in catalysis, sorption, and ion exchange. rsc.org

Photophysical Behavior and Excimer Formation

A significant feature of zirconium arene-phosphonates containing large aromatic groups like naphthalene is their unique photophysical behavior. acs.org The confinement of the naphthyl groups within the interlayer region of the zirconium phosphonate matrix forces them into close proximity. This arrangement facilitates the formation of excimers—excited-state dimers that form between two identical aromatic molecules, one in an excited state and one in the ground state.

This excimer formation is observable through fluorescence spectroscopy. While the monomeric (single molecule) naphthyl group would fluoresce at a particular wavelength, the excimer fluoresces at a longer, red-shifted wavelength. acs.org Studies on zirconium phosphonates with naphthalene-containing pendant groups have demonstrated the presence of both monomer and excimer fluorescence, confirming the interaction between the chromophores within the layered structure. acs.org

Organophosphonate Derivatives of Polyoxometalates

Polyoxometalates (POMs) are a class of metal-oxide clusters with a wide range of structures and applications. mdpi.comrsc.org A key strategy in POM chemistry is the functionalization with organic groups to create organic-inorganic hybrid materials with tailored properties. mdpi.com Organophosphonates are particularly effective for this purpose, as they can readily bond to vacant sites on lacunary (defect-containing) POMs. mdpi.comsemanticscholar.org

Keggin-type Polyoxotungstates

The Keggin structure is one of the most common and well-studied polyoxometalate architectures. mdpi.comresearchgate.net Lacunary, or defect, Keggin anions, such as [α-SiW₁₁O₃₉]⁸⁻, have a vacant site that is reactive and can be functionalized. mdpi.comsemanticscholar.org

Research has shown that 1-naphthylmethylphosphonic acid, which can be derived from this compound, reacts with monolacunary Keggin-type anions to form novel hybrid compounds. mdpi.comsemanticscholar.org In these structures, two 1-naphthylmethylphosphonate ligands coordinate to the vacant position of the Keggin unit. mdpi.com

The resulting hybrid clusters, such as [H(POC₁₁H₉)₂(α-HBW₁₁O₃₉)]³⁻ and [H(POC₁₁H₉)₂(α-SiW₁₁O₃₉)]³⁻, have been synthesized and characterized. mdpi.com A notable feature of these materials is the appearance of a new absorption band in the visible region, which is attributed to a charge-transfer process from the highest occupied molecular orbital (HOMO), located on the aromatic naphthyl group, to the lowest unoccupied molecular orbital (LUMO), located on the inorganic Keggin framework. mdpi.comsemanticscholar.org This charge transfer is visually indicated by a color change; for instance, the colorless phosphonic acid and colorless {SiW₁₁} precursor form an orange-yellow compound upon functionalization. mdpi.comsemanticscholar.org

| Hybrid Polyoxometalate | Precursors | Key Structural Feature | Observed Property |

| [H(POC₁₁H₉)₂(α-HBW₁₁O₃₉)]³⁻ | [HBW₁₁O₃₉]⁸⁻ and 1-naphthylmethylphosphonic acid | Two 1-naphthylmethylphosphonate groups at the vacant site of the borotungstate Keggin anion. mdpi.com | First structurally characterized organo-p-block containing borotungstate. mdpi.com |

| [H(POC₁₁H₉)₂(α-SiW₁₁O₃₉)]³⁻ | [SiW₁₁O₃₉]⁸⁻ and 1-naphthylmethylphosphonic acid | Two 1-naphthylmethylphosphonate groups at the vacant site of the silicotungstate Keggin anion. mdpi.com | Charge-transfer band observed at ~400 nm. mdpi.comsemanticscholar.org |

Charge Transfer Processes and Fluorescent Properties

While direct and extensive studies on the fluorescent properties of this compound are not widely documented in the reviewed literature, its structural components—a naphthalene ring system and a phosphonate group—provide a basis for discussing its potential photophysical behavior. The naphthalene moiety is a well-known fluorophore, and the phosphonate group can influence its electronic and solubility characteristics.

Research on analogous structures, such as phosphonate-functionalized naphthalimides, demonstrates that the phosphonate group is a valuable addition for creating water-soluble and stable chromophores. niscpr.res.in In one study, a naphthalimide dye functionalized with a phosphonic acid group (NPI-M-P2) was shown to be highly fluorescent. niscpr.res.in The photophysical characteristics were investigated using UV-Vis and fluorescence spectroscopy across a pH range of 2 to 10. niscpr.res.in Excitation of the absorption band at 410 nm resulted in a strong fluorescence emission peak at 565 nm. niscpr.res.in Notably, the emission intensity increased as the pH was raised from 3 to 9, suggesting that the ionization state of the phosphonate group can modulate the fluorescent output. niscpr.res.in

The fluorescence in such systems often involves intramolecular charge transfer (ICT), a process where photoexcitation moves electron density from an electron-donating part of the molecule to an electron-accepting part. nih.govrsc.org In this compound, the naphthalene group can act as the chromophore and be involved in such charge transfer dynamics. The specific nature of any ICT state (e.g., planar vs. twisted) would determine the fluorescence efficiency. nih.gov For related push-pull chromophores, the molecular structure and functional groups are known to subtly tune the ICT mechanism, leading to either significant fluorescence quenching or highly efficient emission. nih.gov

Based on these principles from related compounds, this compound likely possesses fluorescent properties originating from its naphthalene unit, which could be modulated by the electronic influence and solubility characteristics imparted by the diethyl phosphonate group. However, specific experimental data on its quantum yields, lifetimes, and solvatochromic behavior are required for a complete understanding.

Single-Molecule Magnets (SMMs) incorporating Phosphonates

Phosphonate ligands have become a significant focus in the field of molecular magnetism for the synthesis of Single-Molecule Magnets (SMMs). researchgate.netnih.gov SMMs are individual molecules that can function as tiny magnets, exhibiting slow magnetic relaxation and magnetic hysteresis, which makes them candidates for high-density information storage and quantum computing. researchgate.netnih.gov While carboxylate ligands have been more prevalent historically, phosphonates offer multiple oxygen donating sites that can lead to the formation of larger, polynuclear metal aggregates with unique magnetic properties. researchgate.netnih.govbohrium.com

Crucially, research has directly implicated 1-naphthylmethylphosphonate, the parent phosphonic acid of the title compound, in the construction of advanced SMMs. A recent study detailed the synthesis of elongated, rod-shaped lanthanide clusters using 1-naphthylmethylphosphonate as a key building block. acs.org These systems were created by reacting lanthanide salts with the phosphonate and pyrazinyl hydrazone co-ligands. acs.org

The table below summarizes the key structural features of the dysprosium phosphonate SMMs synthesized using 1-naphthylmethylphosphonate.

| Compound ID | Core Structure | Key Features | Magnetic Behavior |

| 1 | Dy₆ | Rod-shaped cluster with a [Dy₆(O₃PC₁₁H₉)₄] core. | One-step relaxation process. acs.org |

| 2 | Dy₈ | Elongated core featuring [Dy₈(O₃PC₁₁H₉)₄]. | Complex three-step relaxation. acs.org |

| 3 | Dy₁₂Na | Heterobimetallic rod with a [Dy₁₂Na(O₃PC₁₁H₉)₆] core. | Two-step relaxation process. acs.org |

| 4 | Dy₁₄ | Large, high-aspect-ratio rod with a [Dy₁₄(O₃PC₁₁H₉)₁₂] core. | Two-step relaxation process. acs.org |

Table generated from data in Inorganic Chemistry, 2024. acs.org

The successful incorporation of 1-naphthylmethylphosphonate into these complex lanthanide clusters underscores the potential of this compound as a precursor in the rational design of new SMMs with tailored magnetic properties. researchgate.netacs.orgacs.org

Environmental Chemistry and Detoxification Research

Organophosphorus compounds, a broad class that includes this compound, are of significant environmental interest due to their widespread use as pesticides, flame retardants, and industrial chemicals. nih.govtaylorandfrancis.com Their persistence, bioaccumulation, and toxicity are active areas of research. The primary mode of degradation for organophosphorus esters in the environment is through hydrolysis of the ester bonds. nih.govnih.gov

Aquathermolysis of Organophosphorus Compounds

Aquathermolysis refers to the process of chemical decomposition involving water at elevated temperatures and pressures. mdpi.com In the context of organophosphorus compounds like this compound, this process would primarily target the hydrolysis of its P-O-C ester linkages. The C-P bond characteristic of phosphonates is known to be chemically and thermally robust, resisting photolytic degradation and thermal hydrolysis. taylorandfrancis.com However, the ester bonds are more susceptible to cleavage.

The hydrolysis of organophosphorus esters can proceed through several pathways, including uncatalyzed, acid-catalyzed, base-catalyzed, and metal-ion-catalyzed reactions. researchgate.net The general mechanism involves a nucleophilic attack on the phosphorus atom, leading to the cleavage of a P-O ester bond. mdpi.com

General Hydrolysis of a Diethyl Phosphonate: R-PO(OC₂H₅)₂ + H₂O → R-PO(OC₂H₅)(OH) + C₂H₅OH Followed by hydrolysis of the second ester group.

While specific studies on the aquathermolysis of this compound were not found, research on other organophosphorus esters shows that the rate of hydrolysis is highly dependent on factors like pH, temperature, and the presence of catalysts. nih.govresearchgate.net For instance, enzymes such as phosphotriesterases can accelerate the hydrolysis of organophosphates by factors of 40 to 2000 compared to the uncatalyzed chemical reaction. encyclopedia.pub Similarly, metal complexes can serve as efficient catalysts for the hydrolysis of these esters. researchgate.net

Therefore, under aquathermolysis conditions (high-temperature water), the detoxification of this compound would be expected to proceed via the hydrolytic cleavage of its two ethyl ester bonds, breaking the compound down into 1-naphthylmethylphosphonic acid and ethanol (B145695).

Catalysis

Organophosphorus compounds are of paramount importance in the field of catalysis, primarily for their role as ligands in organometallic chemistry. numberanalytics.comwikipedia.org Their ability to coordinate to metal centers allows for the fine-tuning of the electronic and steric properties of a catalyst, which in turn influences its activity, selectivity, and stability. numberanalytics.com

Ligands in Organometallic Chemistry

Phosphorus-containing ligands, such as phosphines, phosphites, and phosphates, act as Lewis bases, donating electron density from a lone pair on a phosphorus or oxygen atom to a vacant orbital on a transition metal center. numberanalytics.comwikipedia.org This interaction stabilizes the metal complex and modulates its reactivity in catalytic cycles. numberanalytics.com

While phosphines (PR₃) are a dominant class of phosphorus ligands, organophosphates and by extension phosphonates, can also serve as effective ligands. rsc.orgresearchgate.net In these cases, coordination to the metal typically occurs through the oxygen atoms of the phosphoryl (P=O) or ester (P-O-R) groups. Chiral organophosphates, for example, have been successfully employed as ligands in asymmetric catalysis with a wide range of metals, including transition metals (e.g., Rh, Pd, Ag, Au) and rare-earth metals (e.g., Yb). rsc.orgresearchgate.net

This compound possesses a phosphoryl group whose oxygen atom has a lone pair available for coordination, analogous to organophosphate ligands. This allows it to potentially form stable complexes with various metal centers. Although specific research detailing the use of this compound as a primary ligand in a catalytic reaction is not prominent in the reviewed literature, the principles governing the use of related organophosphorus compounds are directly applicable. Its use in forming the lanthanide clusters for SMMs is a clear demonstration of its coordinating capability. acs.org The combination of a bulky naphthyl group and the tunable electronic nature of the phosphonate ester makes it a candidate for applications in catalysis where steric and electronic properties are critical. numberanalytics.comacs.org

The table below provides examples of metal-organophosphorus ligand combinations used in catalysis.

| Organophosphorus Ligand Type | Example Metal(s) | Catalytic Application Area |

| Phosphines (e.g., PPh₃) | Rh, Pd, Fe | Hydrogenation, Cross-coupling, Hydrometalation numberanalytics.comacs.org |

| Phosphites (e.g., P(OPh)₃) | Ni, Rh | Hydrocyanation, Hydroformylation wikipedia.org |

| Chiral Phosphates | Ag, Au, Yb, Pd | Asymmetric Annulations, Hydrogenations rsc.orgresearchgate.net |

This demonstrates the broad utility of the organophosphorus functional group in modern catalysis, a field where this compound or its derivatives could find future applications.

Q & A

Basic: What synthetic methodologies are recommended for DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE, and how can reaction yields be optimized?

Answer:

A robust synthesis involves nucleophilic substitution or Arbuzov reactions. For example, diethyl phosphite can react with 1-(chloromethyl)naphthalene under anhydrous conditions with a base (e.g., triethylamine) in tetrahydrofuran (THF) at reflux. Catalyst choice (e.g., p-toluenesulfonic acid) and inert atmosphere (argon) are critical to minimize side reactions. Post-synthesis, purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane) improves yields. Monitoring reaction progress with thin-layer chromatography (TLC) or GC-MS ensures intermediate stability .

Advanced: How does the 1-naphthylmethyl group’s steric bulk affect this compound’s reactivity in metal-catalyzed cross-coupling reactions?

Answer:

The 1-naphthyl group introduces steric hindrance, slowing transmetalation steps in Suzuki-Miyaura couplings. Comparative studies with phenyl or 2-naphthyl analogs using kinetic experiments (e.g., NMR reaction monitoring) reveal rate differences. Computational modeling (DFT) of transition-state geometries quantifies steric effects. Adjusting ligand denticity (e.g., biphenylphosphines) or solvent polarity (DMSO vs. toluene) can mitigate steric limitations .

Basic: What spectroscopic techniques resolve structural ambiguities in this compound?

Answer:

- ¹H NMR : Distinct aromatic signals (δ 7.4–8.3 ppm) confirm naphthyl substitution patterns.

- ³¹P NMR : A singlet near δ 20–25 ppm indicates phosphonate integrity.

- MS (EI) : Molecular ion ([M⁺], m/z ~290) and fragments (e.g., loss of ethoxy groups) validate the structure.

Cross-validation with IR (P=O stretch ~1250 cm⁻¹) and elemental analysis ensures purity .

Advanced: Can dynamic NMR elucidate conformational exchange in this compound’s phosphonate group?

Answer:

Variable-temperature ³¹P NMR (e.g., −50°C to 50°C) can detect restricted rotation. Line-shape analysis or EXSY experiments reveal activation energies for rotational barriers. For example, coalescence temperatures near 0°C suggest ΔG‡ ≈ 50 kJ/mol. Solvent effects (e.g., DMSO vs. CDCl₃) modulate exchange rates .

Basic: What toxicological risks are inferred from structural analogs like methylnaphthalenes?

Answer:

Methylnaphthalenes exhibit hepatotoxicity (e.g., CYP450 induction) and nephrotoxicity in rodents. While this compound’s phosphonate group may alter bioavailability, in vitro assays (e.g., HepG2 cell viability) and Ames tests for mutagenicity are recommended. Acute exposure protocols should follow OECD 423 guidelines, with LD₅₀ estimation .

Advanced: How to design in vitro assays for endocrine disruption potential of this compound?

Answer:

Use ERα/ERβ reporter gene assays (e.g., MELN cells) to assess estrogen receptor binding. Parallel testing in AR-EcoScreen™ identifies anti-androgenic activity. Dose-response curves (0.1–100 µM) and positive controls (e.g., bisphenol A) validate assay sensitivity. Metabolite screening (LC-HRMS) post-incubation with liver microsomes identifies bioactive derivatives .

Basic: What protective group strategies stabilize this compound during derivatization?

Answer:

The diethyl phosphonate group is inherently stable but can be hydrolyzed under acidic conditions. For functionalization, temporary protection of the naphthyl group (e.g., tert-butyldimethylsilyl ether) prevents electrophilic substitution. Reductive amination or Grignard additions require anhydrous MgSO₄ to scavenge water .

Advanced: What computational models predict this compound’s coordination with lanthanide ions?

Answer:

Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets calculates binding energies. Natural Bond Orbital (NBO) analysis identifies charge transfer between phosphonate oxygen and Eu³⁺. Molecular dynamics simulations in explicit solvent (e.g., water) model solvation effects .

Basic: How does pH influence the hydrolytic stability of this compound?

Answer:

Phosphonate esters hydrolyze via acid- or base-catalyzed mechanisms. At pH < 2, H₃O⁺ attacks the phosphorus center, forming phosphonic acid. At pH > 10, OH⁻ cleavage dominates. Kinetic studies (UV-Vis monitoring at 220 nm) show pseudo-first-order behavior. Buffered solutions (pH 4–8) enhance shelf life .

Advanced: What LC-HRMS workflows identify UV-induced degradation byproducts of this compound?

Answer:

Irradiate samples (254 nm, 24 h) in quartz cells, then analyze via LC-HRMS (Q-TOF, ESI⁺/ESI⁻). Data-dependent acquisition (DDA) fragments major ions. Suspect screening (e.g., m/z +16 for hydroxylation) and molecular networking (GNPS) map degradation pathways. Compare with synthetic standards for confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.